molecular formula C7H11ClN2O2 B556572 methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride CAS No. 180258-45-1

methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride

Cat. No.: B556572
CAS No.: 180258-45-1
M. Wt: 190.63 g/mol
InChI Key: HEOKCJUUKIPIMM-UHFFFAOYSA-N
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Description

Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride (CAS: 180258-45-1) is a pyrrole-based organic compound with a molecular formula of C₇H₁₁ClN₂O₂ and a molecular weight of 190.63 g/mol . It features a methyl ester at position 2, an amino group at position 4, and a methyl group at the pyrrole ring’s nitrogen (position 1). The compound is a hydrochloride salt, enhancing its solubility in polar solvents. Key physical properties include a melting point of 240°C and a purity of 95% in commercial samples . Its structure has been validated using crystallographic tools such as SHELXL and ORTEP for anisotropic displacement ellipsoid visualization .

The compound is utilized as a building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and heterocyclic drug candidates . Its reactivity is influenced by the amino group’s nucleophilicity and the ester’s electrophilicity, enabling diverse functionalization .

Properties

IUPAC Name

methyl 4-amino-1-methylpyrrole-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H10N2O2.ClH/c1-9-4-5(8)3-6(9)7(10)11-2;/h3-4H,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEOKCJUUKIPIMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90939310
Record name Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate--hydrogen chloride (1/1)
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Molecular Weight

190.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180258-45-1
Record name 180258-45-1
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Record name Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate--hydrogen chloride (1/1)
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Record name methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride
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Preparation Methods

Pyrrole Ring Formation

The synthesis begins with constructing the pyrrole backbone. A common approach involves the Knorr pyrrole synthesis, where a ketone or aldehyde reacts with an α-aminoketone under acidic conditions. For this compound, 1-methylpyrrole serves as the starting material. The methyl group at the 1-position is introduced via alkylation using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

Introduction of the Amino Group

The 4-position amino group is incorporated through nitration followed by reduction. Nitration using a mixture of nitric and sulfuric acids introduces a nitro group, which is subsequently reduced to an amine using hydrogen gas and a palladium catalyst or tin(II) chloride in hydrochloric acid. Alternative methods employ direct amination via Buchwald-Hartwig coupling, though this is less common due to cost.

Esterification of the Carboxylic Acid

The carboxylic acid at the 2-position is esterified using methanol in the presence of an acid catalyst, typically sulfuric acid or thionyl chloride. This step converts the acid into its methyl ester, improving stability and solubility.

Hydrochloride Salt Formation

The final step involves treating the free base with hydrochloric acid in a polar solvent such as dioxane or ethanol. This produces the hydrochloride salt, which is isolated via crystallization or lyophilization.

Table 2: Synthesis Steps and Reagents

StepReagents/ConditionsPurpose
Pyrrole alkylationMethyl iodide, K2_2CO3_3, DMFIntroduce 1-methyl group
NitrationHNO3_3, H2_2SO4_4, 0–5°CAdd nitro group at 4-position
ReductionH2_2/Pd-C or SnCl2_2/HClConvert nitro to amino group
EsterificationMeOH, H2_2SO4_4, refluxForm methyl ester
Salt formationHCl/dioxane, room temperatureGenerate hydrochloride salt

Optimization of Reaction Conditions

Temperature and Solvent Effects

  • Nitration : Conducted at 0–5°C to prevent side reactions.

  • Esterification : Requires reflux conditions (60–80°C) to achieve high yields.

  • Salt formation : Room temperature is sufficient for protonation without degrading the product.

Polar aprotic solvents like dimethylformamide (DMF) are preferred for alkylation and coupling steps, while ethanol or dioxane is used for acid-catalyzed reactions.

Catalysts and Equivalents

  • Palladium on carbon (Pd-C) : Used in catalytic hydrogenation (1–5 mol%) for nitro group reduction.

  • DIEA (N,N-Diisopropylethylamine) : Employed in stoichiometric amounts (2–3 equivalents) to neutralize HCl during amide couplings.

Purification and Characterization

Isolation Techniques

  • Precipitation : Acidified water (pH 3) precipitates intermediates, which are collected via centrifugation.

  • Lyophilization : Freeze-drying aqueous solutions yields the hydrochloride salt as a hygroscopic solid.

Analytical Methods

  • 1^1H NMR : Confirms substituent positions and purity. Key signals include the methyl group singlet (~3.8 ppm) and aromatic protons (~6.9–7.2 ppm).

  • HPLC : Monitors reaction progress and ensures >95% purity.

Industrial Scalability and Challenges

Scaling this synthesis requires addressing:

  • Cost of Catalysts : Transitioning from Pd-C to cheaper catalysts (e.g., Fe/AcOH) for nitro reductions.

  • Waste Management : Recycling solvents like DMF and dioxane to reduce environmental impact.

  • Yield Optimization : Current lab-scale yields range from 50–70%; continuous flow reactors could improve efficiency .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically affecting the amino group.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO(_4)), hydrogen peroxide (H(_2)O(_2)).

    Reducing Agents: Lithium aluminum hydride (LiAlH(_4)), sodium borohydride (NaBH(_4)).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted pyrrole derivatives.

Scientific Research Applications

Chemistry

  • Synthesis of Heterocyclic Compounds : Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride serves as a building block in the synthesis of more complex heterocyclic compounds. Its structure allows for diverse modifications that can lead to new chemical entities.
  • Reactivity Studies :
    • Oxidation : The amino group can be oxidized to form nitro derivatives.
    • Reduction : The carboxylate group can be reduced to form alcohol derivatives.
    • Substitution Reactions : The amino group can participate in substitution reactions to generate various derivatives.

Biology

  • Enzyme Interaction Studies : This compound has been utilized to study enzyme interactions and as a potential inhibitor of specific biological pathways, aiding in understanding metabolic processes.
  • Antimicrobial Activity : Research indicates that derivatives exhibit significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds range from 3.12 to 12.5 μg/mL, demonstrating their potential as antibacterial agents .
  • Antitumor Activity : Investigations have shown that this compound has antitumor properties. Studies indicate that modifications to the pyrrole structure can enhance antitumor activity by interacting with ATP-binding domains of growth factor receptors .

Medicine

  • Pharmaceutical Development : As a precursor for pharmaceutical compounds, this compound shows promise in developing new therapeutic agents targeting various diseases, including cancer and bacterial infections.

Chemical Reaction Types

Reaction TypeDescriptionCommon Reagents
OxidationConverts amino groups to nitro derivativesPotassium permanganate
ReductionReduces carboxylate groups to alcoholsLithium aluminum hydride
SubstitutionForms various derivatives via amino group participationVarious electrophiles
Activity TypeTarget Organism/Cell LineMIC Range (μg/mL)
AntimicrobialStaphylococcus aureus3.12 - 12.5
AntitumorColon cancer cell lines (HCT-116, SW-620)Not specified

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus, showing significant inhibition comparable to standard antibiotics like ciprofloxacin .
  • Antitumor Potential :
    Research on pyrrole derivatives indicated that structural modifications could lead to compounds that effectively inhibit tumor growth. One derivative exhibited potent inhibition against colon cancer cell lines, suggesting a promising avenue for developing new anticancer agents based on the pyrrole scaffold .

Mechanism of Action

The compound exerts its effects primarily through interaction with biological macromolecules. The amino group can form hydrogen bonds with enzymes or receptors, while the ester group can undergo hydrolysis to release active metabolites. The pyrrole ring provides a planar structure that can intercalate with DNA or interact with protein active sites.

Comparison with Similar Compounds

Structural and Crystallographic Insights

The target compound’s 1-methyl group reduces ring flexibility, enhancing crystallinity and stability . This contrasts with analogs lacking the 1-methyl substituent (e.g., CAS 850689-13-3), which may exhibit lower melting points and altered packing in crystal lattices . Crystallographic data for the target compound, generated using SHELXL and visualized via ORTEP , confirm its planar pyrrole ring and salt formation with HCl .

Biological Activity

Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

This compound has the molecular formula C7H10ClN2O2C_7H_{10}ClN_2O_2 and a molecular weight of approximately 188.66 g/mol. The compound is characterized by the presence of a pyrrole ring, an amino group, and a carboxylate moiety, which are pivotal for its biological activities.

PropertyValue
Molecular FormulaC₇H₁₀ClN₂O₂
Molecular Weight188.66 g/mol
Melting Point231 °C (dec.)
CAS Number1171639-98-7

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins through hydrogen bonding. The carboxamide moiety enhances its binding affinity, potentially inhibiting enzyme activity. However, specific targets remain largely unidentified, necessitating further investigation.

Potential Mechanisms Include:

  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, although specific targets have yet to be confirmed.
  • Ligand Activity: It has been explored as a ligand in biochemical assays, indicating potential roles in signaling pathways.

Antimicrobial Properties

Research indicates that derivatives of methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate demonstrate antimicrobial activity against various bacterial strains. For instance, compounds in this class have shown effectiveness against drug-resistant tuberculosis strains, with some exhibiting minimum inhibitory concentrations (MIC) below 0.016μg/mL0.016\mu g/mL and low cytotoxicity (IC50 > 64μg/mL64\mu g/mL) .

Anticancer Activity

Preliminary studies suggest potential anticancer properties, particularly in inhibiting the growth of cancer cell lines. The structural modifications on the pyrrole ring can significantly enhance the anticancer activity of these compounds. For example, certain substitutions have been linked to improved selectivity and potency against specific cancer types .

Study on Antitubercular Activity

A notable study focused on the design and synthesis of pyrrole-based compounds evaluated their efficacy against Mycobacterium tuberculosis. The findings revealed that specific structural modifications could enhance antitubercular activity while maintaining low cytotoxicity levels. Compounds with electron-withdrawing groups showed improved activity profiles compared to their unsubstituted counterparts .

Structure-Activity Relationship (SAR)

The structure–activity relationship studies highlight that modifications on the pyrrole ring significantly influence the biological activity of these compounds. For instance:

  • Hydrogen Bonding: The presence of hydrogen atoms on the pyrrole ring is crucial for maintaining potency against target pathogens.
  • Substituent Effects: Bulky or electron-withdrawing substituents can enhance binding affinity and biological efficacy .

Q & A

Q. What are the key synthetic routes for methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves sequential steps:
  • Pyrrole ring formation : Use the Paal-Knorr synthesis with a 1,4-dicarbonyl compound and methylamine .
  • Nitration : Introduce a nitro group at the 4-position using nitric acid under controlled temperature (0–5°C) to avoid over-nitration .
  • Reduction : Convert the nitro group to an amino group using tin(II) chloride in HCl, monitored via TLC to confirm completion .
  • Esterification : React with methanol and H₂SO₄ as a catalyst, requiring anhydrous conditions to prevent hydrolysis .
  • Salt formation : Treat the free base with HCl in an ethanol-water mixture, followed by recrystallization for purity .
    Optimization : Use design of experiments (DoE) to vary temperature, stoichiometry, and solvent polarity. For example, a central composite design (CCD) can identify critical parameters affecting yield .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : Combine analytical techniques:
  • NMR : Confirm substitution patterns (e.g., ¹H NMR: δ 6.5–7.0 ppm for pyrrole protons; δ 3.7 ppm for methyl ester) .
  • X-ray crystallography : Resolve ambiguities in regiochemistry, especially if synthetic intermediates produce isomers .
  • Mass spectrometry : Verify molecular ion peaks (e.g., m/z 185 for the free base; +35/37 isotopic pattern for HCl salt) .
  • FTIR : Identify functional groups (e.g., N–H stretch at ~3400 cm⁻¹; C=O at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can computational chemistry aid in designing novel derivatives of this compound?

  • Methodological Answer :
  • Reaction prediction : Use AI-driven tools (e.g., ICReDD’s quantum chemical reaction path searches) to model electrophilic substitution or side-chain modifications .
  • Docking studies : Screen derivatives for bioactivity by simulating interactions with target proteins (e.g., kinases) using AutoDock Vina .
  • DFT calculations : Optimize geometries and predict regioselectivity in nitration/esterification steps .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :
  • Cross-validation : Compare NMR shifts with analogous compounds (e.g., methyl 4-amino-1-ethyl-pyrrole-2-carboxylate hydrochloride) to assign signals .
  • Isotopic labeling : Synthesize ¹³C-labeled esters to track carboxylate group behavior in complex matrices .
  • Dynamic NMR : Resolve rotational barriers in methyl groups or amine conformers under variable-temperature conditions .

Q. How can researchers optimize the purity of this compound for biological assays?

  • Methodological Answer :
  • Chromatography : Use reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to separate hydrochloride salts from unreacted precursors .
  • Recrystallization : Optimize solvent mixtures (e.g., ethanol:water 4:1) via solubility studies to maximize crystal purity .
  • Elemental analysis : Confirm Cl⁻ content (theoretical: 17.2%) to validate salt formation .

Experimental Design & Data Analysis

Q. What experimental designs are suitable for studying the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :
  • Factorial design : Vary electrophile concentration, solvent polarity (e.g., DMF vs. THF), and temperature to identify rate-limiting factors .
  • Kinetic studies : Use in-situ IR or UV-Vis spectroscopy to monitor reaction progress and derive rate laws .
  • Control experiments : Test reactivity of deaminated or ester-hydrolyzed analogs to isolate the amino group’s role .

Q. How can researchers analyze conflicting bioactivity data across different assay conditions?

  • Methodological Answer :
  • Meta-analysis : Pool data from enzyme inhibition (e.g., IC₅₀) and cell-based assays (e.g., cytotoxicity) using multivariate statistics to identify confounding variables (e.g., serum protein binding) .
  • Dose-response normalization : Express activity relative to positive controls (e.g., doxorubicin for anticancer assays) to mitigate inter-experimental variability .

Advanced Applications

Q. What methodologies enable the study of this compound’s mechanism in enzyme inhibition?

  • Methodological Answer :
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics to target enzymes (e.g., kinases) .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish hydrogen bonding vs. hydrophobic interactions .
  • Site-directed mutagenesis : Modify enzyme active sites (e.g., replace aromatic residues) to test π-π stacking hypotheses .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride
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methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride

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